
1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile is an organic compound characterized by a cyclobutane ring attached to a carbonitrile group and a 3-bromo-5-methylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 3-bromo-5-methylbenzyl bromide with cyclobutanecarbonitrile in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods: For industrial-scale production, the synthesis might involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel complexes can be employed to enhance reaction rates and yields. The use of automated systems for reagent addition and product isolation can further streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Major Products:
Nucleophilic Substitution: 1-(3-Azido-5-methylphenyl)cyclobutanecarbonitrile.
Oxidation: 1-(3-Bromo-5-methylphenyl)cyclobutanecarboxylic acid.
Reduction: 1-(3-Bromo-5-methylphenyl)cyclobutanemethylamine.
Applications De Recherche Scientifique
Chemistry: 1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound can be used to design and synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and polymers. Its reactivity allows for the creation of tailored compounds with specific properties.
Mécanisme D'action
The mechanism by which 1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine and carbonitrile groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-5-methylphenyl)cyclobutanecarbonitrile: Similar structure but with a chlorine substituent instead of bromine.
1-(3-Bromo-5-ethylphenyl)cyclobutanecarbonitrile: Similar structure but with an ethyl group instead of a methyl group.
1-(3-Bromo-5-methylphenyl)cyclopentanecarbonitrile: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness: 1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile is unique due to the combination of its bromine substituent and cyclobutane ring, which confer distinct reactivity and steric properties. This makes it a versatile intermediate in organic synthesis and a potential candidate for developing novel compounds with specific functions.
Propriétés
Formule moléculaire |
C12H12BrN |
|---|---|
Poids moléculaire |
250.13 g/mol |
Nom IUPAC |
1-(3-bromo-5-methylphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H12BrN/c1-9-5-10(7-11(13)6-9)12(8-14)3-2-4-12/h5-7H,2-4H2,1H3 |
Clé InChI |
LJQAANCOKSOZCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)Br)C2(CCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


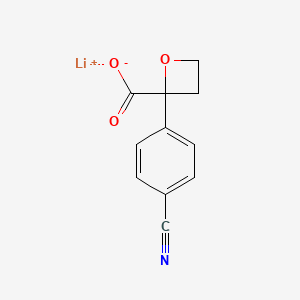
![rac-(1R,4R,5R)-4-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13580049.png)


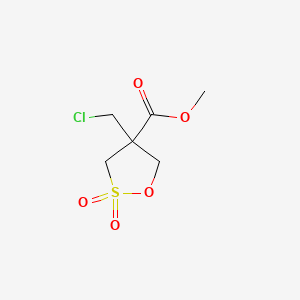
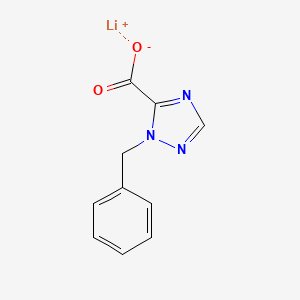
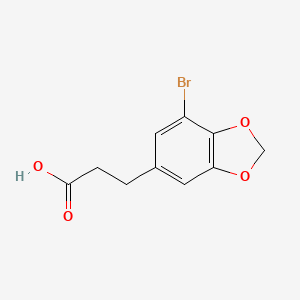
![4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide](/img/structure/B13580096.png)

![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)
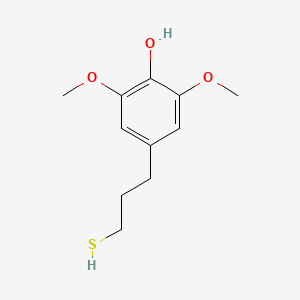
![6-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13580139.png)
